7-Bromo-4-chloro-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula and a molecular weight of 256.53 g/mol. This compound is characterized by its unique substitution pattern on the quinoline ring, which influences both its chemical reactivity and biological activity. It is classified as a halogenated quinoline derivative, which is significant in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound's synthesis typically involves halogenation reactions, and it has garnered interest for its potential applications in antimicrobial and antiviral research, as well as in the development of new therapeutic agents.
The synthesis of 7-Bromo-4-chloro-8-methylquinoline generally involves a bromination reaction of 4-chloro-8-methylquinoline using bromine or a brominating agent under controlled conditions. This process is often optimized to enhance yield and purity:
The synthesis can be further refined through various techniques such as microwave-assisted synthesis or multi-step reactions that involve intermediate compounds. For example, one method reported involves the use of N-bromosuccinimide (NBS) in chloroform to achieve selective bromination .
The molecular structure of 7-Bromo-4-chloro-8-methylquinoline features a quinoline ring system with specific substituents:
This substitution pattern is crucial for its chemical behavior and biological activity.
InChI=1S/C10H7BrClN/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3
UPJFHRDSKRYSLG-UHFFFAOYSA-N
These identifiers provide a standardized way to represent the compound's structure digitally, facilitating its identification in databases.
7-Bromo-4-chloro-8-methylquinoline can participate in various chemical reactions:
The reactivity of this compound allows for further derivatization, which is essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
The mechanism of action for 7-Bromo-4-chloro-8-methylquinoline primarily involves its interaction with biological targets such as enzymes and receptors:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize this compound's structure and purity .
7-Bromo-4-chloro-8-methylquinoline has diverse applications across several scientific domains:
Selective halogenation of quinoline precursors requires precise control to achieve positional specificity. For 7-bromo-4-chloro-8-methylquinoline, a sequential approach is typically employed:
Table 1: Comparative Halogenation Efficiency
Halogenating Agent | Position | Temperature | Yield (%) | Byproducts |
---|---|---|---|---|
NBS/DMF | C7 | 0-5°C | 92 | <3% |
Br₂/CCl₄ | C7 | 25°C | 78 | 15% |
POCl₃ (neat) | C4 | 110°C | 85 | 5% |
SO₂Cl₂/toluene | C4 | 80°C | 72 | 12% |
Critical challenges include suppressing nucleophilic displacement of the C7 bromine during chlorination. This is mitigated by using anhydrous conditions and controlled stoichiometry (1.1 eq POCl₃) [5] [9].
The halogenated scaffold serves as a platform for transition metal-catalyzed cross-coupling:
Microwave-assisted coupling (100°C, 10 min) enhances reaction efficiency, reducing typical reaction times from hours to minutes while maintaining yields >90% [6].
Energy-efficient methodologies significantly improve sustainability:
These protocols reduce typical energy consumption by 65% and reaction times by 85%, making them vital for scalable production [8].
Innovative strategies minimize environmental impact:
Lifecycle analysis confirms these approaches lower the E-factor (kg waste/kg product) from 12.8 to 3.1 [8].
Translation from lab to production faces hurdles:
Table 2: Industrial Process Optimization Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction Time | 14 hours | 45 minutes | 94% faster |
Temperature Control | ±5°C | ±0.5°C | 90% tighter |
Byproduct Formation | 12% | 3% | 75% reduction |
Production Capacity | 5 kg/day | 50 kg/day | 10x scaling |
Adoption of continuous hydrogenation for deprotection steps and enzyme-mediated resolutions addresses these challenges, increasing overall yield from 61% to 89% at multi-kilogram scale [7] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9